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Introduction
α-Nitrotoluene, chemically known as phenylnitromethane, is a nitroalkane compound that has

played a significant role in the historical development of organic chemistry. Its discovery and

the elucidation of its reactivity have contributed to our fundamental understanding of reaction

mechanisms and the chemical behavior of nitro compounds. This technical guide provides a

comprehensive overview of the discovery, history, and key synthetic methodologies of α-

nitrotoluene, tailored for professionals in the fields of chemical research and drug development.

Historical Context and Discovery
The history of α-nitrotoluene is intrinsically linked to the broader exploration of nitro compounds

in the 19th century. While aromatic nitration to form compounds like nitrobenzene was

established earlier, the synthesis of aliphatic and side-chain nitro compounds presented a

greater challenge.

The first synthesis of α-nitrotoluene is credited to the Russian chemist Mikhail Ivanovich

Konovalov in 1893. Konovalov's pioneering work involved the direct nitration of toluene using

dilute nitric acid in a sealed tube at elevated temperatures. This method, although low-yielding,

was a landmark achievement, demonstrating the possibility of introducing a nitro group onto a

benzylic carbon.
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Shortly after its discovery, the unique chemical nature of α-nitrotoluene, particularly its ability to

exist in tautomeric forms—the neutral nitro form and the acidic aci-nitro form (nitronic acid)—

attracted the attention of prominent chemists of the era. Arthur Hantzsch and his student O.

Schultze, in the late 19th century, conducted extensive studies on the isomerism of nitro

compounds and were instrumental in characterizing the aci-form of phenylnitromethane. This

work was crucial in understanding the reactivity of α-nitrotoluene, particularly its ability to form

salts and act as a nucleophile.

Physicochemical and Spectroscopic Data
A comprehensive understanding of a compound's physical and chemical properties is

paramount for its application in research and development. The key properties of α-nitrotoluene

are summarized below.
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Property Value Reference

Molecular Formula C₇H₇NO₂

Molecular Weight 137.14 g/mol

CAS Number 622-42-4

Appearance Light yellow oil [1]

Boiling Point 90-92 °C at 3 mmHg [1]

92-94 °C at 4 mmHg [1]

Density 1.160 g/cm³ at 20 °C

pKa
~7.9 (for the C-H bond

adjacent to the nitro group)

Solubility
Insoluble in water; soluble in

most organic solvents.

¹H NMR (CDCl₃)
δ ~5.4 (s, 2H, CH₂), δ ~7.4 (m,

5H, Ar-H)

¹³C NMR (CDCl₃)
δ ~79 (CH₂), δ ~128-135 (Ar-

C)

IR (neat)

~1550 cm⁻¹ (asymmetric NO₂

stretch), ~1370 cm⁻¹

(symmetric NO₂ stretch)

Key Synthetic Methodologies
Several methods for the synthesis of α-nitrotoluene have been developed since its discovery.

The following sections detail the most historically significant and synthetically useful

approaches.

Victor Meyer Synthesis (Reaction of Benzyl Halides with
Silver Nitrite)
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The reaction of alkyl halides with silver nitrite to produce nitroalkanes was first reported by

Victor Meyer in 1872. While not the first synthesis of α-nitrotoluene itself, this method became a

general and more practical approach for the preparation of primary nitroalkanes. The reaction

proceeds via a nucleophilic substitution, where the ambident nitrite ion can attack through

either the nitrogen or an oxygen atom. The use of silver nitrite favors the formation of the C-N

bond, leading to the desired nitroalkane.[2]

Experimental Protocol: Victor Meyer Synthesis of α-Nitrotoluene

Reactants: Benzyl bromide (1 equivalent), Silver nitrite (AgNO₂) (1.5 equivalents), Diethyl

ether (anhydrous).

Procedure:

A solution of benzyl bromide in anhydrous diethyl ether is prepared in a round-bottom flask

equipped with a reflux condenser and a magnetic stirrer.

Finely powdered silver nitrite is added to the solution.

The mixture is stirred vigorously and heated to a gentle reflux. The reaction is typically

monitored by thin-layer chromatography (TLC) for the disappearance of the starting benzyl

bromide.

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated

silver bromide is removed by filtration.

The ethereal solution is washed with a dilute solution of sodium bicarbonate and then with

water to remove any remaining acidic impurities and silver salts.

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is

removed under reduced pressure.

The crude α-nitrotoluene is then purified by vacuum distillation.

Yield: Moderate to good, typically in the range of 40-60%. The formation of benzyl nitrite as a

byproduct can lower the yield of the desired product.
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Synthesis from Benzyl Cyanide (Organic Syntheses
Procedure)
A reliable and scalable method for the preparation of α-nitrotoluene was published in Organic

Syntheses. This two-step procedure involves the condensation of benzyl cyanide with methyl

nitrate to form the sodium salt of phenyl-aci-nitroacetonitrile, followed by hydrolysis and

decarboxylation to yield α-nitrotoluene.[1]

Experimental Protocol: Synthesis from Benzyl Cyanide

Step 1: Preparation of Sodium Phenyl-aci-nitroacetonitrile

Reactants: Benzyl cyanide (1 equivalent), Sodium metal (1 equivalent), Absolute ethanol,

Methyl nitrate (1.4 equivalents).

Procedure:

Sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

The solution is cooled, and a mixture of benzyl cyanide and methyl nitrate is added

dropwise while maintaining a low temperature (4-8 °C).[1]

The resulting sodium salt of phenyl-aci-nitroacetonitrile precipitates and is collected by

filtration.[1]

Yield: 75-82% for the crude sodium salt.[1]

Step 2: Hydrolysis to α-Nitrotoluene

Reactants: Sodium phenyl-aci-nitroacetonitrile, Sodium hydroxide solution, Hydrochloric

acid.

Procedure:

The crude sodium salt is added to a boiling solution of sodium hydroxide.[1]

The mixture is refluxed until the evolution of ammonia ceases.
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The solution is cooled and acidified with hydrochloric acid at a low temperature (0-10

°C).[1]

The liberated α-nitrotoluene is extracted with diethyl ether.

The ethereal solution is washed, dried, and the solvent is removed.

The final product is purified by vacuum distillation.

Yield: 50-55% based on the starting benzyl cyanide.[1]

Konovalov's Direct Nitration of Toluene
The original method for the synthesis of α-nitrotoluene, developed by M. I. Konovalov, involves

the direct nitration of toluene at the benzylic position. This reaction is carried out under harsh

conditions and generally gives low yields, with the formation of ring-nitrated byproducts (o- and

p-nitrotoluene).

Experimental Protocol: Konovalov's Nitration

Reactants: Toluene, Dilute Nitric Acid (e.g., 10-20%).

Procedure:

Toluene and dilute nitric acid are placed in a thick-walled sealed glass tube.

The tube is heated to a high temperature (typically above 100 °C) for an extended period.

After cooling, the tube is carefully opened to release any built-up pressure.

The organic layer is separated, washed with water and a dilute base to remove acidic

byproducts.

The crude product is then subjected to fractional distillation to separate α-nitrotoluene from

unreacted toluene and ring-nitrated isomers.

Yield: Generally low, often below 20%.
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Comparison of Synthetic Methods
Method Key Reagents Typical Yield Advantages Disadvantages

Victor Meyer

Synthesis

Benzyl halide,

Silver nitrite
40-60%

General method

for primary

nitroalkanes;

milder conditions

than direct

nitration.

Use of expensive

silver salts;

formation of alkyl

nitrite byproduct.

Synthesis from

Benzyl Cyanide

Benzyl cyanide,

Methyl nitrate,

NaOH

50-55%

Good scalability;

reliable and well-

documented

procedure.

Two-step

process; use of

sodium metal

and methyl

nitrate requires

careful handling.

[1]

Konovalov's

Nitration

Toluene, Dilute

Nitric Acid
< 20%

Historically

significant as the

first synthesis.

Low yield; harsh

reaction

conditions

(sealed tube,

high

temperature);

formation of

multiple

byproducts.

Key Reactions and Signaling Pathways
The reactivity of α-nitrotoluene is dominated by the acidity of the benzylic protons, which allows

for the formation of a resonance-stabilized nitronate anion. This anion is a key intermediate in

several important carbon-carbon bond-forming reactions and other transformations.

The Henry (Nitroaldol) Reaction
The Henry reaction, discovered by Louis Henry in 1895, is the base-catalyzed addition of a

nitroalkane to an aldehyde or ketone.[3] α-Nitrotoluene can act as the nucleophile in this
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reaction, adding to carbonyl compounds to form β-nitro alcohols.

Step 1: Nitronate Formation

Step 2: Nucleophilic Attack Step 3: Protonation

α-Nitrotoluene
(Phenylnitromethane)

Nitronate Anion
(Resonance Stabilized)

+ Base
- H₂O

Base (e.g., OH⁻)

Alkoxide Intermediate+ Aldehyde

Aldehyde
(e.g., Benzaldehyde)

β-Nitro Alcohol

+ H₂O
- OH⁻

Click to download full resolution via product page

Mechanism of the Henry Reaction with α-Nitrotoluene.

The Michael Addition
The nitronate anion derived from α-nitrotoluene can also participate in Michael additions, which

involve the conjugate addition to α,β-unsaturated carbonyl compounds. This reaction is a

powerful tool for the formation of 1,5-dicarbonyl compounds or their nitro analogues.

The Nef Reaction
The Nef reaction, first reported by John Ulric Nef in 1894, is the acid-catalyzed hydrolysis of a

primary or secondary nitroalkane salt (a nitronate) to an aldehyde or ketone, respectively.[4][5]

The sodium salt of α-nitrotoluene, upon treatment with strong acid, can be converted to

benzaldehyde.
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Step 1: Protonation

Step 2: Further Protonation Step 3: Nucleophilic Attack by Water

Step 4: Elimination and Tautomerization

Nitronate Salt of
α-Nitrotoluene

Aci-Nitro Form
(Nitronic Acid)+ H₃O⁺

H₃O⁺

Protonated
Aci-Nitro

+ H₃O⁺ Tetrahedral
Intermediate

+ H₂O

H₂O

Benzaldehyde
→ ...

[HNO] → ½ N₂O + ½ H₂O

Click to download full resolution via product page

Simplified Mechanism of the Nef Reaction.

Conclusion
The discovery and subsequent study of α-nitrotoluene have been pivotal in the development of

organic chemistry. From Konovalov's initial challenging synthesis to more refined methods like

the Victor Meyer reaction and the procedure detailed in Organic Syntheses, the preparation of

this compound has evolved significantly. The unique reactivity of α-nitrotoluene, stemming from

its acidic benzylic protons and the versatile nitro group, has made it a valuable synthon in a

variety of important organic transformations, including the Henry, Michael, and Nef reactions.

For contemporary researchers in drug development and organic synthesis, a thorough

understanding of the history, synthesis, and reactivity of α-nitrotoluene provides a strong

foundation for the design of novel synthetic routes and the development of new chemical

entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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